4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole
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Overview
Description
4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyridine ring and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 4-aminopyridine in the presence of a thionating agent such as Lawesson’s reagent. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can engage in π-π stacking interactions, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)thiazole: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
2-(4-(Trifluoromethyl)phenyl)thiazole: Lacks the pyridine ring, affecting its biological activity.
4-(Pyridin-4-yl)-2-phenylthiazole: Lacks the trifluoromethyl group, influencing its lipophilicity and reactivity.
Uniqueness
4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole is unique due to the presence of both the pyridine ring and the trifluoromethylphenyl group. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile scaffold for drug design and materials science applications.
Properties
IUPAC Name |
4-pyridin-4-yl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2S/c16-15(17,18)12-3-1-11(2-4-12)14-20-13(9-21-14)10-5-7-19-8-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKDHTFBSNGBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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